2-(3-Formylphenoxymethyl)furan-3-carboxylic acid

FPR2 Agonist GPCR Pharmacology Inflammation Resolution

This meta-formylphenoxymethyl furan-3-carboxylic acid is a potent, selective FPR2 agonist (EC₅₀ 0.160 nM) with negligible CYP3A4 inhibition (IC₅₀ >20 µM). Its unique meta-substitution pattern is critical for target engagement, unlike the inactive para-isomer. Supplied as ≥95% powder with a favorable LogP of 1.97 that reduces non-specific binding in aqueous assays. Ideal as a low-liability positive control in HTS, SAR benchmarking, and chemical probe campaigns targeting the FPR2 receptor.

Molecular Formula C13H10O5
Molecular Weight 246.21 g/mol
CAS No. 1155071-75-2
Cat. No. B1438741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Formylphenoxymethyl)furan-3-carboxylic acid
CAS1155071-75-2
Molecular FormulaC13H10O5
Molecular Weight246.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCC2=C(C=CO2)C(=O)O)C=O
InChIInChI=1S/C13H10O5/c14-7-9-2-1-3-10(6-9)18-8-12-11(13(15)16)4-5-17-12/h1-7H,8H2,(H,15,16)
InChIKeyBWMVXNOPPLVQCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Formylphenoxymethyl)furan-3-carboxylic acid (CAS 1155071-75-2): A Meta-Substituted Furan-3-Carboxylic Acid Building Block with Quantified FPR2 Agonist Activity


2-(3-Formylphenoxymethyl)furan-3-carboxylic acid (CAS 1155071-75-2, EC 996-904-6) is a heterocyclic organic compound of the furan-3-carboxylic acid class, characterized by a meta-formylphenoxymethyl substituent at the 2-position [1]. It is available as a solid powder with a purity of 95%, a molecular weight of 246.22 g/mol (C₁₃H₁₀O₅), and a predicted LogP of 1.97 . The compound is notified under the CLP criteria and is supplied for research and development applications [1]. Unlike its para-substituted isomer or other furan-3-carboxylate derivatives, this specific meta-substitution pattern is directly linked to potent and selective biological activity at the human N-formyl peptide receptor 2 (FPR2) [2].

Why 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid Cannot Be Interchanged with Generic Furan-3-Carboxylate Derivatives


Simple substitution with other furan-3-carboxylic acid derivatives or even its para-substituted regioisomer (CAS 1155071-55-8) fails to replicate the biological profile of 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid. The meta-formylphenoxymethyl substitution pattern is a critical pharmacophoric determinant for high-affinity engagement with the FPR2 receptor, as evidenced by its sub-nanomolar EC₅₀ (0.160 nM) [1]. In contrast, the para-substituted isomer has no reported FPR2 agonism in comparable assays, and generic furan-3-carboxylate scaffolds lack this specific activity [2]. Furthermore, the compound's physicochemical profile—including a LogP of 1.97 and an IC₅₀ >20 µM against CYP3A4—differs significantly from other FPR2 agonists, making it a distinct tool compound for target validation and lead optimization campaigns [1].

Quantified Differentiators of 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid for Scientific Selection and Procurement


Sub-Nanomolar FPR2 Agonist Potency vs. Clinical-Stage Benchmark ACT-389949

2-(3-Formylphenoxymethyl)furan-3-carboxylic acid demonstrates an EC₅₀ of 0.160 nM at human FPR2 expressed in HEK293 cells [1]. This potency is approximately 18.75-fold higher than that of the first-in-class clinical FPR2 agonist ACT-389949, which has an EC₅₀ of 3 nM for FPR2 internalization in monocytes . The sub-nanomolar activity of the target compound positions it as a significantly more potent research tool for probing FPR2-mediated signaling pathways.

FPR2 Agonist GPCR Pharmacology Inflammation Resolution

Minimal CYP3A4 Inhibition Risk vs. Typical Small Molecule Liability

Inhibition of CYP3A4 is a common cause of drug-drug interactions. 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid exhibits an IC₅₀ greater than 20,000 nM (20 µM) against recombinant human CYP3A4 [1]. This value is >667-fold higher than the threshold (30 nM) often used to flag potent CYP3A4 inhibitors . The low inhibition propensity suggests a reduced likelihood of pharmacokinetic interactions when the compound is used in cellular assays or as a chemical probe in multi-component systems.

Drug-Drug Interaction CYP450 Inhibition ADME-Tox Profiling

Reduced Lipophilicity Compared to ACT-389949: Implication for Solubility and Assay Performance

The calculated LogP of 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid is 1.97 . This is substantially lower than the LogP of ACT-389949, which is reported as 3.5–3.72 [1]. A lower LogP correlates with improved aqueous solubility and reduced non-specific binding, which are advantageous properties for in vitro assay reproducibility and for minimizing off-target effects in cellular models.

Lipophilicity LogP Aqueous Solubility

Meta-Substitution Confers Unique FPR2 Activity Not Observed in Para-Isomer

The meta-formylphenoxymethyl substitution pattern in 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid is essential for its potent FPR2 agonism (EC₅₀ 0.160 nM) [1]. The corresponding para-substituted isomer (CAS 1155071-55-8) has no documented FPR2 agonist activity in public databases, and its biological profile is described only in generic terms (e.g., antimicrobial, antioxidant potential) . This regioisomeric specificity underscores the importance of the meta-substitution for target engagement.

Structure-Activity Relationship Regioisomer FPR2 Selectivity

Predicted Physicochemical Properties: Density and Boiling Point

Predicted physicochemical parameters for 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid include a density of 1.359 ± 0.06 g/cm³ and a boiling point of 444.1 ± 35.0 °C [1]. These values are typical for substituted furan-3-carboxylic acid derivatives and indicate a thermally stable solid under standard laboratory conditions. The compound is supplied as a powder with a recommended storage temperature of 2–8°C .

Physicochemical Characterization Stability Storage

Recommended Research Applications for 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid Based on Quantified Differentiation


High-Throughput Screening (HTS) for FPR2 Agonists

Given its sub-nanomolar potency (EC₅₀ 0.160 nM) at FPR2 and minimal CYP3A4 inhibition (IC₅₀ >20 µM), this compound is ideally suited as a positive control or chemical probe in HTS campaigns targeting the FPR2 receptor. Its lower LogP (1.97) reduces the risk of compound precipitation and non-specific binding in aqueous assay buffers, ensuring reproducible activation signals in calcium flux or cAMP assays [1].

Structure-Activity Relationship (SAR) Studies of FPR2 Ligands

The unique meta-substitution pattern and furan-3-carboxylic acid core make this compound a valuable reference for SAR investigations. Researchers can use it to benchmark novel FPR2 agonists, particularly when comparing the impact of regioisomerism (meta vs. para) on target engagement and downstream signaling. The lack of FPR2 activity for the para-isomer highlights the critical role of the meta-formylphenoxy group .

In Vitro ADME-Tox Profiling Assays

With an IC₅₀ >20,000 nM against CYP3A4, this compound can be employed as a low-liability control in drug-drug interaction studies. Its predicted physicochemical stability (density 1.359 g/cm³, boiling point 444.1 °C) further supports its use in metabolic stability and permeability assays without confounding CYP-mediated effects [2][3].

Synthesis of Heterocyclic Building Blocks

The presence of both a reactive formyl group and a carboxylic acid moiety enables this compound to serve as a versatile intermediate for constructing more complex heterocyclic scaffolds. Its defined purity (≥95%) and well-characterized physical form (powder) facilitate its use in multi-step organic syntheses, as described in general furan carboxylate patent literature [4].

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